![molecular formula C18H34N2O2 B2465584 tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-44-9](/img/structure/B2465584.png)

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

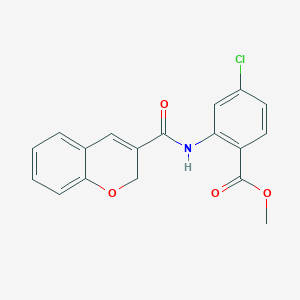

The molecular structure of “tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate” consists of a piperidine ring (a six-membered ring with one nitrogen atom), a cyclohexyl group, and a tert-butyl carbamate group . The presence of these functional groups can influence the compound’s reactivity and properties.科学的研究の応用

Asymmetric Synthesis and Intermediate for Nociceptin Antagonists

Tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate has been utilized in the asymmetric synthesis of pharmacologically relevant compounds. Specifically, it serves as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed, which includes key steps like diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations (Jona et al., 2009).

Synthesis of Biologically Active Compounds

This compound also plays a significant role in synthesizing other biologically active compounds. For instance, its derivatives have been used as intermediates in creating compounds like crizotinib, a notable cancer medication. The synthesis processes often involve steps like acylation, sulfonation, and substitution, confirmed by various spectroscopic techniques (Kong et al., 2016).

Role in Piperidine Compound Formation

It is also instrumental in forming various piperidine compounds, which are significant in medicinal chemistry. The reaction mechanisms often involve transformations that include modifications of the piperidine ring and other structural adjustments, contributing to the diversity of piperidine-based pharmaceuticals (Richter et al., 2009).

Synthesis of MAP Kinase Inhibitors

Another critical application is in the synthesis of MAP kinase inhibitors, which are essential in treating diseases like rheumatoid arthritis and psoriasis. This synthesis involves complex steps like Heck-lactamization and Grignard addition, demonstrating the versatility of this compound in synthesizing complex molecular structures (Chung et al., 2006).

Development of Drug Intermediates

Moreover, it is used in the development of important drug intermediates. Methods have been designed for synthesizing compounds like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from simpler precursors, emphasizing the compound's role in streamlined, cost-efficient drug production processes (Min, 2010).

Key Intermediate for Vandetanib

Additionally, derivatives of tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate serve as key intermediates in synthesizing Vandetanib, an anticancer drug. The synthesis involves steps like acylation and substitution, highlighting its role in producing complex therapeutic agents (Wang et al., 2015).

特性

IUPAC Name |

tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h15-16H,4-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJRNAODRJKQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465502.png)

![N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2465504.png)

![4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2465505.png)

![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)

![2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine](/img/structure/B2465510.png)

![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)

![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)

![1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2465517.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)